6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one
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Overview
Description
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one is an intricate organic compound notable for its diverse applications in synthetic chemistry and potential use in medicinal chemistry. This compound contains a fused bicyclic system, incorporating elements of pyridine and pyrimidine, making it structurally unique and intriguing for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one often involves multi-step synthetic procedures:
Initial Ring Formation: : One common approach starts with the condensation of benzylamine with a suitable 2-substituted pyridine derivative to form the initial ring structure.
Subsequent Cyclization: : This is followed by a cyclization step, wherein a formylating agent and an appropriate catalyst are used to generate the bicyclic pyrido[4,3-d]pyrimidine core.
Dimethylamine Substitution:
Industrial Production Methods
On an industrial scale, the synthesis of such complex compounds would typically involve:
Bulk Reactions: : Utilizing large-scale batch reactors for the initial synthesis steps to ensure efficient production.
Purification: : Employing crystallization or chromatographic techniques to achieve high purity.
Automation: : Using automated systems to precisely control reaction parameters, thereby optimizing yield and reducing impurities.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions:
Oxidation: : Conversion to corresponding N-oxides using agents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reductive amination to further functionalize the benzyl group or reduction of pyrimidinone to pyrimidine.
Substitution: : Halogenation or alkylation reactions at specific sites on the ring.
Common Reagents and Conditions
Oxidizing Agents: : m-CPBA, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Alkyl halides, halogenation reagents like N-bromosuccinimide (NBS).
Major Products
Oxidation Products: : N-oxides and hydroxyl derivatives.
Reduction Products: : Aminated derivatives and deoxygenated pyrimidine analogs.
Substitution Products: : Halogenated and alkylated analogs.
Scientific Research Applications
Chemistry
Synthetic Intermediates: : Utilized as intermediates in the synthesis of more complex organic molecules.
Catalysis: : Investigated as potential ligands in catalytic processes due to the unique electronic properties of the fused ring system.
Biology and Medicine
Pharmacophores: : Studied for their potential as pharmacophores in drug discovery, particularly in targeting specific enzymes or receptors.
Biological Assays: : Used in various biological assays to investigate their activity against different cell lines and pathogens.
Industry
Material Science: : Explored for use in developing new materials with specific electronic or mechanical properties.
Mechanism of Action
Molecular Targets and Pathways
The specific mechanism of action for 6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one depends on its application:
Enzyme Inhibition: : It can act as an enzyme inhibitor by binding to active sites or allosteric sites, altering enzyme function.
Receptor Modulation: : The compound can also modulate receptor activity by mimicking or blocking endogenous ligands.
Molecular Pathways
Signal Transduction: : Modulates signaling pathways by interacting with specific proteins involved in cell signaling.
Gene Expression: : May influence gene expression by acting on transcription factors or epigenetic modulators.
Comparison with Similar Compounds
Unique Features
6-Benzyl-2-(dimethylamino)-4a,5,6,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4(3H)-one stands out due to its fused ring system, which imparts unique electronic properties and enhances its reactivity and binding affinity in various applications.
Similar Compounds
Pyrido[4,3-d]pyrimidine Derivatives: : Similar bicyclic compounds with different substituents, such as 6-aryl-2-(dimethylamino) derivatives.
Benzylamine Derivatives: : Compounds featuring benzylamine groups attached to different heterocyclic systems.
Dimethylamino Substituted Compounds: : Compounds where the dimethylamino group is a key functional moiety, influencing the compound's overall reactivity and biological activity.
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Properties
IUPAC Name |
6-benzyl-2-(dimethylamino)-3,4a,5,7,8,8a-hexahydropyrido[4,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O/c1-19(2)16-17-14-8-9-20(11-13(14)15(21)18-16)10-12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDPYMCCPVUIBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2CCN(CC2C(=O)N1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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